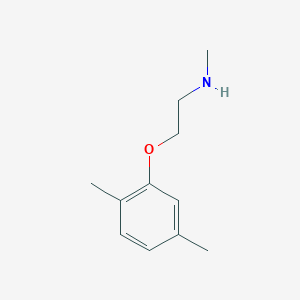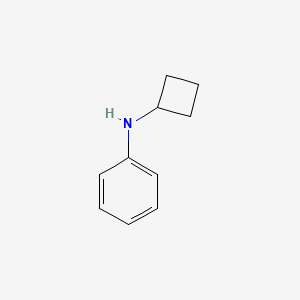
N-cyclobutylaniline
Übersicht
Beschreibung
N-cyclobutylaniline is a chemical compound with the molecular formula C10H13N . It is a derivative of aniline where a cyclobutyl group is attached to the nitrogen atom .
Synthesis Analysis
The synthesis of N-cyclobutylanilines has been studied under visible light photoredox catalysis . In this process, N-cyclobutylanilines are oxidized to their corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring .Molecular Structure Analysis
The molecular structure of N-cyclobutylaniline consists of a cyclobutyl group attached to an aniline group . The InChI code for N-cyclobutylaniline isInChI=1S/C10H13N/c11-10-6-4-9 (5-7-10)8-2-1-3-8/h4-8H,1-3,11H2 . Chemical Reactions Analysis
N-cyclobutylanilines can undergo intermolecular [4+2] annulation with alkynes enabled by visible light photocatalysis . This reaction can generate a wide variety of amine-substituted cyclohexenes including new hydrindan and decalin derivatives with good to excellent diastereoselectivity .Physical And Chemical Properties Analysis
N-cyclobutylaniline has a molecular weight of 147.22 g/mol . It has a hydrogen bond donor count of 1 and a hydrogen bond acceptor count of 1 . It has a rotatable bond count of 1 . The exact mass of N-cyclobutylaniline is 147.104799419 g/mol .Wissenschaftliche Forschungsanwendungen
Visible-Light-Mediated [4+2] Annulation with Alkynes
N-cyclobutylanilines can be used in a visible-light-mediated [4+2] annulation with alkynes. This process is catalyzed by self-doped Ti 3+ @TiO 2. The self-doped Ti 3+ @TiO 2 is stable under photooxidation conditions, easy to recycle, and can be used multiple times without appreciable loss of activity . This application is significant as it provides an efficient method for the synthesis of complex organic compounds.
Photoredox Catalysis
N-cyclobutylanilines can be functionalized under photoredox catalysis. In this process, N-cyclobutylanilines are oxidized to their corresponding amine radical cation by a photoredox catalyst upon irradiation under visible light . This leads to a distonic radical cation through a C-C bond cleavage of the cyclobutyl ring . This application is important as it allows for the construction of otherwise challenging chemical bonds efficiently, such as Csp3-Csp3 bonds.
[4+2] Annulation of Cyclobutylanilines with Alkenes, Alkynes, and Diynes
N-cyclobutylanilines can be used in the [4+2] annulation with alkenes, alkynes, and diynes under photoredox catalysis . This process is efficient and can be carried out under continuous flow, which is a powerful enabling technology that greatly improves the efficiency of many reactions .
Safety And Hazards
Eigenschaften
IUPAC Name |
N-cyclobutylaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13N/c1-2-5-9(6-3-1)11-10-7-4-8-10/h1-3,5-6,10-11H,4,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FTOCUGMMQLDPGO-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)NC2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
147.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclobutylaniline | |
CAS RN |
155342-90-8 | |
| Record name | N-cyclobutylaniline | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




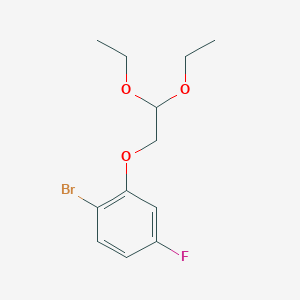
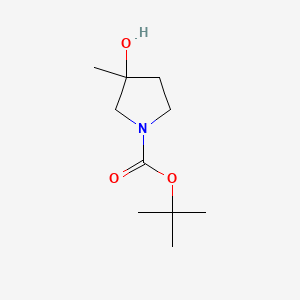
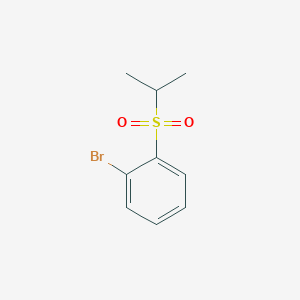
![4,4'-Bis[di(3,5-xylyl)amino]-4''-phenyltriphenylamine](/img/structure/B1290699.png)
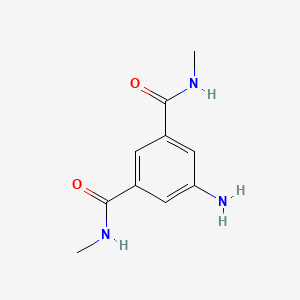

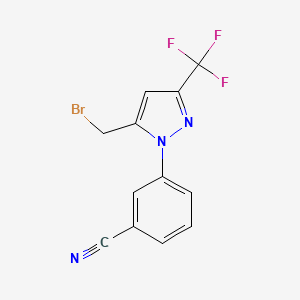
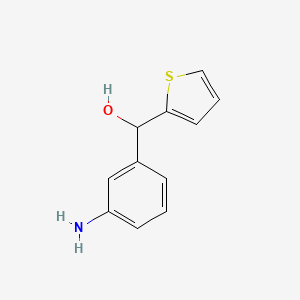
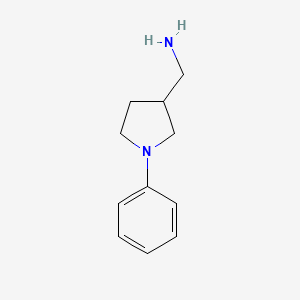


![4-[2-(4-Benzylpiperazino)ethoxy]-benzenecarboxylic acid](/img/structure/B1290717.png)
